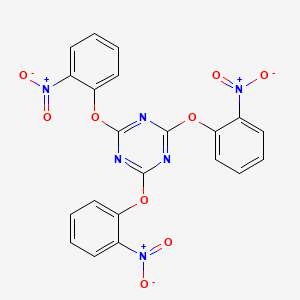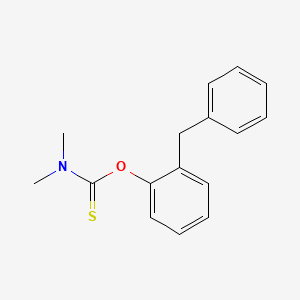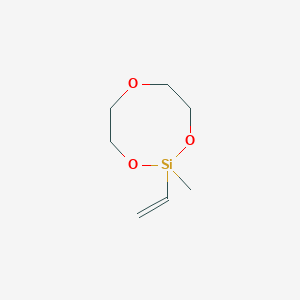
1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)-: is an organic compound belonging to the triazine family Triazines are heterocyclic aromatic compounds with a six-membered ring containing three nitrogen atoms This specific compound is characterized by the presence of three 2-nitrophenoxy groups attached to the triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- can be synthesized through a multi-step process involving the nucleophilic substitution of cyanuric chloride with 2-nitrophenol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of chlorine atoms with 2-nitrophenoxy groups. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters. The final product is purified through crystallization or distillation techniques to achieve the desired quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenoxy groups are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can also undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, hydrazine, and other nucleophiles in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Major Products Formed:
Nucleophilic Substitution: Azido, hydrazino, or other substituted derivatives.
Reduction: Amino derivatives.
Oxidation: Nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, the compound’s nitro groups can undergo redox reactions, generating reactive intermediates that can further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds:
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in the manufacture of laminates, adhesives, and coatings.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants, herbicides, and as a stabilizer for chlorine in swimming pools.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Noteworthy for its potential use as an oxygen source in explosives due to its high nitro content.
Uniqueness: 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- is unique due to its specific substitution pattern and the presence of nitrophenoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including materials science, medicinal chemistry, and industrial processes.
Propiedades
| 114567-96-3 | |
Fórmula molecular |
C21H12N6O9 |
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
2,4,6-tris(2-nitrophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H12N6O9/c28-25(29)13-7-1-4-10-16(13)34-19-22-20(35-17-11-5-2-8-14(17)26(30)31)24-21(23-19)36-18-12-6-3-9-15(18)27(32)33/h1-12H |
Clave InChI |
RDUMLIRCRULGLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC(=NC(=N2)OC3=CC=CC=C3[N+](=O)[O-])OC4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







